molecular formula C13H9ClO3S2 B7724492 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride

5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride

Cat. No.: B7724492
M. Wt: 312.8 g/mol
InChI Key: WMGRSYDWDSOZQG-SOFGYWHQSA-N
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Description

5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride is a synthetic organic compound that features a thiophene ring substituted with a sulfonyl chloride group and a phenylpropenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride typically involves the reaction of thiophene-2-sulfonyl chloride with 3-oxo-3-phenylpropenal under specific conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide in methanol at room temperature . The reaction proceeds through a Michael addition mechanism, where the nucleophilic attack of the thiophene ring on the electrophilic carbonyl group of the 3-oxo-3-phenylpropenal occurs, followed by the formation of the sulfonyl chloride derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This would include controlling the temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

    Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The phenylpropenyl moiety can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Sodium methoxide, potassium carbonate

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The phenylpropenyl moiety can participate in conjugate addition reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride is unique due to the presence of both the thiophene ring and the sulfonyl chloride group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3S2/c14-19(16,17)13-9-7-11(18-13)6-8-12(15)10-4-2-1-3-5-10/h1-9H/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGRSYDWDSOZQG-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(S2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(S2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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